Aphos

Catalog No.
S519114
CAS No.
74548-80-4
M.F
C16H14Cl3O5P
M. Wt
423.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aphos

CAS Number

74548-80-4

Product Name

Aphos

IUPAC Name

(2,2,2-trichloro-1-diphenoxyphosphorylethyl) acetate

Molecular Formula

C16H14Cl3O5P

Molecular Weight

423.6 g/mol

InChI

InChI=1S/C16H14Cl3O5P/c1-12(20)22-15(16(17,18)19)25(21,23-13-8-4-2-5-9-13)24-14-10-6-3-7-11-14/h2-11,15H,1H3

InChI Key

RJUFATJOENABQE-UHFFFAOYSA-N

SMILES

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Aphos

Canonical SMILES

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Description

The exact mass of the compound Aphos is 421.9644 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

APhos, specifically known as Aphos, is a chemical compound that belongs to the class of phenoxy compounds. Its molecular formula is C16H14Cl3O5PC_{16}H_{14}Cl_{3}O_{5}P and it features a phenoxy group, which is characteristic of its structure. The compound is recognized for its unique properties and applications in various

, particularly those involving palladium catalysts. The most notable reaction is the Suzuki-Miyaura coupling, which can be represented by the following balanced chemical equation:

RB(OH)2+ArX+2KOHRAr+KBX(OH)+H2OR-B(OH)_{2}+Ar-X+2KOH\rightarrow R-Ar+KBX(OH)+H_{2}O

In this reaction, APhos assists in transferring an aryl group from an aryl halide to a boronic acid, forming a new carbon-carbon bond . Additionally, APhos is compatible with other cross-coupling reactions such as Stille coupling, Negishi coupling, Hiyama coupling, and the Heck reaction, showcasing its versatility as a catalyst .

APhos can be synthesized through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common synthesis route involves the use of aromatic amide-derived phosphines, which when combined with palladium precursors yield APhos as a ligand. The synthesis typically requires careful handling of reactants to ensure high purity and yield .

General Steps in Synthesis:

  • Starting Materials: Identify suitable aromatic amides and phosphorus sources.
  • Reaction Conditions: Conduct reactions under inert atmospheres to avoid moisture and air interference.
  • Isolation: Purify the resulting product using techniques such as recrystallization or chromatography.

APhos has a wide range of applications in organic synthesis, particularly in catalysis. Its primary uses include:

  • Cross-Coupling Reactions: Essential for forming carbon-carbon bonds in pharmaceuticals and materials science.
  • Ligand for Palladium Catalysts: Enhances the reactivity and selectivity of palladium in various organic transformations.
  • Research Tool: Used in academic settings for studying reaction mechanisms and developing new synthetic methodologies .

Studies investigating the interactions of APhos with various substrates have shown that it significantly influences reaction pathways and outcomes. The presence of bulky groups around the palladium center allows for better differentiation between reactants, leading to higher selectivity in cross-coupling reactions. Research into ligand-substrate interactions continues to provide insights into optimizing reaction conditions for improved yields and efficiency .

APhos shares similarities with various phosphine ligands used in catalysis. Notable compounds include:

Compound NameMolecular FormulaKey Features
TriphenylphosphineC18H15PC_{18}H_{15}PCommonly used ligand; less steric hindrance
1,1'-Bis(diphenylphosphino)ferroceneC26H24P2C_{26}H_{24}P_{2}Bidentate ligand; stabilizes metal centers
BisphosphineVariesOften used for enhanced reactivity
Phosphine oxideVariesUsed in coordination chemistry

Uniqueness of APhos

APhos stands out due to its specific structural features, including bulky tert-butyl groups which provide significant steric hindrance around the palladium center. This unique configuration enhances its selectivity compared to other phosphine ligands, making it particularly effective for complex organic transformations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Exact Mass

421.9644

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Dai WM, Li Y, Zhang Y, Yue C, Wu J. Generation of an aromatic amide-derived phosphane (Aphos) library by self-assisted molecular editing and applications of Aphos in room-temperature Suzuki-Miyaura reactions. Chemistry. 2008;14(18):5538-54. doi: 10.1002/chem.200800318. PubMed PMID: 18478517.
2: Nevalainen TO, Nevalainen JI, Guhad FA, Lang CM. Pair housing of rabbits reduces variances in growth rates and serum alkaline phosphatase levels. Lab Anim. 2007 Oct;41(4):432-40. PubMed PMID: 17988438.
3: Kuz'minskaia UA, Drobinskaia OV. [Lysosomal enzyme activity in the nerve tissue of various species of animals after administration of a neurotoxic pesticide aphos]. Gig Sanit. 1988 Nov;(11):86-8. Russian. PubMed PMID: 3149613.
4: Tkachenko II, Kagan IuS, Kokshareva NV, Badaeva LN. [Delayed neurotoxic action of a new fungicide aphos]. Farmakol Toksikol. 1985 Nov-Dec;48(6):80-3. Russian. PubMed PMID: 3002846.

Explore Compound Types